Dehydrofelodipine

Enzyme inhibition Calmodulin antagonism Pharmacology

Dehydrofelodipine is the essential Felodipine EP Impurity A (USP RC A) standard for HPLC QC and a key CYP3A4 biomarker. Strict quality ensured for analytical method validation in API release and DDI studies.

Molecular Formula C18H17Cl2NO4
Molecular Weight 382.2 g/mol
CAS No. 96382-71-7
Cat. No. B193096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrofelodipine
CAS96382-71-7
Synonymsdehydrofelodipine
ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Molecular FormulaC18H17Cl2NO4
Molecular Weight382.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3
InChIKeyREQRUBNOOIAHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrofelodipine (CAS 96382-71-7): Identity and Role as a Primary Felodipine Metabolite


Dehydrofelodipine (CAS 96382-71-7), also designated as Felodipine EP Impurity A and USP Felodipine Related Compound A, is the primary oxidative metabolite of the dihydropyridine calcium channel blocker felodipine [1]. It is a phenylpyridine derivative formed via CYP3A4-mediated aromatization of the dihydropyridine ring [2]. Unlike its parent compound, which is a potent antihypertensive agent, dehydrofelodipine itself is considered pharmacologically inactive as a calcium channel blocker, and its primary value lies in its role as an analytical reference standard and as a biomarker in pharmacokinetic studies [3].

Why Dehydrofelodipine Cannot Be Substituted with Generic Dihydropyridine Derivatives


Substituting dehydrofelodipine with a generic dihydropyridine (DHP) such as nifedipine, amlodipine, or even its parent compound felodipine, or other DHP metabolites, is not scientifically valid for analytical or pharmacokinetic applications. Dehydrofelodipine possesses a unique pyridine ring structure, a direct result of CYP3A4-mediated oxidation, which fundamentally alters its chromatographic behavior, spectral properties, and biological activity compared to DHP calcium channel blockers [1]. Critically, it is pharmacologically inactive as a calcium channel antagonist, in stark contrast to the potent vasodilatory activity of its parent and other DHP analogs [2]. Therefore, for method development, validation, or as a tracer in drug metabolism studies, dehydrofelodipine is not an interchangeable compound but a specific and essential analytical tool.

Quantitative Evidence for Dehydrofelodipine Differentiation: A Procurement Guide


Functional Inactivity at Calmodulin-Dependent Enzymes vs. Felodipine

Dehydrofelodipine demonstrates a complete lack of inhibitory activity against the calmodulin-dependent enzymes caldesmon kinase and cAMP phosphodiesterase, in direct contrast to felodipine. This functional inactivity confirms its classification as a pharmacologically inert metabolite [1].

Enzyme inhibition Calmodulin antagonism Pharmacology

HPLC Relative Retention Time vs. Felodipine

Dehydrofelodipine exhibits a distinct and well-characterized relative retention time (RRT) compared to felodipine in a validated HPLC method, enabling its specific identification and quantification as a process-related impurity or degradation product [1].

Analytical chemistry HPLC method development Pharmaceutical quality control

In Vivo Metabolite Ratio (Dehydrofelodipine/Felodipine AUC) as a CYP3A4 Biomarker

The ratio of dehydrofelodipine to felodipine area under the plasma concentration-time curve (AUC) serves as a quantitative, in vivo biomarker for CYP3A4 activity. This ratio is significantly altered by CYP3A4 inhibitors, demonstrating its utility in drug-drug interaction (DDI) studies [1].

Pharmacokinetics Drug metabolism CYP3A4 phenotyping

Metabolite PBPK Model for Drug-Drug Interaction (DDI) Predictions

A validated parent-metabolite physiologically based pharmacokinetic (PBPK) model for felodipine and dehydrofelodipine has been developed, accurately predicting clinical DDI outcomes. The model reliably simulates the plasma concentration-time profiles of dehydrofelodipine, which is essential for understanding the full metabolic cascade [1].

PBPK modeling Drug-drug interactions CYP3A4 Pharmacometrics

High-Value Application Scenarios for Dehydrofelodipine (CAS 96382-71-7)


Pharmaceutical Quality Control: Reference Standard for Felodipine Impurity Analysis

Dehydrofelodipine, designated as Felodipine EP Impurity A and USP Felodipine Related Compound A, is an essential reference standard for the quality control (QC) of felodipine active pharmaceutical ingredient (API) and finished dosage forms. Its use is mandated in official pharmacopoeial monographs for the identification and quantification of this specific process-related impurity and/or degradation product [1]. The well-documented relative retention time (RRT) of 1.35 in validated HPLC methods enables reliable and accurate impurity profiling, ensuring batch-to-batch consistency and compliance with regulatory standards for drug safety [2].

Clinical Pharmacology: CYP3A4 Phenotyping and Drug-Drug Interaction Studies

Dehydrofelodipine is a key analyte in clinical pharmacokinetic studies evaluating the activity of the cytochrome P450 3A4 (CYP3A4) enzyme. The quantifiable metabolite-to-parent (dehydrofelodipine/felodipine) AUC ratio provides a direct in vivo measure of CYP3A4 function, as demonstrated in landmark food-drug interaction studies with grapefruit juice, a potent CYP3A4 inhibitor [3]. This application is critical for assessing the potential for drug-drug interactions (DDIs) in new drug development, where dehydrofelodipine serves as a sensitive and validated biomarker of CYP3A4 activity.

Bioanalytical Method Development and Validation in Complex Matrices

Dehydrofelodipine is a critical analyte for developing and validating sensitive bioanalytical methods, such as RP-HPLC and HPTLC, for the simultaneous quantification of felodipine and its metabolites in human plasma [4]. Its distinct chromatographic and spectral properties relative to the parent drug are essential for achieving the necessary selectivity and accuracy in complex biological samples, facilitating robust pharmacokinetic and therapeutic drug monitoring studies.

Advanced Pharmacometrics: PBPK Modeling of CYP3A4 Substrates

Dehydrofelodipine is an integral component of a fully qualified physiologically based pharmacokinetic (PBPK) parent-metabolite model for felodipine [5]. This model, built using extensive clinical data (49 studies, 94 profiles), accurately simulates the formation and disposition of dehydrofelodipine and its subsequent metabolism, enabling the prospective prediction of complex drug-drug interactions with CYP3A4 perpetrators. This application is invaluable for optimizing clinical trial design and supporting regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrofelodipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.